4-(4-Iodophenyl)-1,3-thiazol-2-amine
Overview
Description
“4-(4-Iodophenyl)-1,3-thiazol-2-amine” is a compound that contains an iodine atom attached to a phenyl group, which is further attached to a thiazole ring with an amine group . This structure suggests that it might have interesting chemical properties and could potentially be used in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 4-iodophenyl derivative with a 1,3-thiazol-2-amine . The exact conditions would depend on the specific reagents used .
Molecular Structure Analysis
The molecular structure of “4-(4-Iodophenyl)-1,3-thiazol-2-amine” would consist of a thiazole ring attached to a phenyl ring via an amine group . The phenyl ring would have an iodine atom attached to it .
Chemical Reactions Analysis
As a compound containing both an amine group and an iodophenyl group, “4-(4-Iodophenyl)-1,3-thiazol-2-amine” could potentially participate in a variety of chemical reactions . The iodine atom could act as a leaving group in nucleophilic substitution reactions, while the amine could act as a nucleophile .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Iodophenyl)-1,3-thiazol-2-amine” would be influenced by its molecular structure . For example, the presence of the iodine atom could increase its molecular weight and potentially its reactivity .
Scientific Research Applications
Here’s a brief summary of the application:
- Summary of the Application : INT is used as an indicator of prior respiratory activity in aquatic bacteria. It is a tetrazolium salt that is reduced in the presence of active respiration .
- Methods of Application or Experimental Procedures : The method involves adding INT to a sample of aquatic bacteria and observing the reduction of INT to formazan, which indicates respiratory activity. However, it’s important to note that INT is toxic to prokaryotes on time scales of less than 1 hour, which can affect the interpretation of the results .
- Results or Outcomes : The study found that the amount of reduced INT showed a strong correlation with the respiration rates prior to INT addition, using samples of natural marine microbial communities and cultures of bacteria .
- Organic Synthesis : It is used as a building block in the synthesis of organic compounds .
- Pharmaceuticals : It can be utilized in the manufacturing of pharmaceuticals and drug intermediates .
- Chemical Research : This compound is highly valued in chemical research and analysis due to its unique properties .
- Material Science : The compound can be incorporated into materials research and development processes .
- Biotechnology : It has applications in biotechnology research and development .
- Agrochemicals : It can be used in the formulation of agrochemicals and pesticides .
- Fine Chemicals : 4-Iodophenyl isocyanate is employed in the production of fine chemicals .
- Phytochemistry : It is used in the study of plant compounds and natural products .
- Organic Synthesis : It is used as a building block in the synthesis of organic compounds .
- Pharmaceuticals : It can be utilized in the manufacturing of pharmaceuticals and drug intermediates .
- Chemical Research : This compound is highly valued in chemical research and analysis due to its unique properties .
- Material Science : The compound can be incorporated into materials research and development processes .
- Biotechnology : It has applications in biotechnology research and development .
- Agrochemicals : It can be used in the formulation of agrochemicals and pesticides .
- Fine Chemicals : 4-Iodophenyl isocyanate is employed in the production of fine chemicals .
- Phytochemistry : It is used in the study of plant compounds and natural products .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-iodophenyl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCNLOOXYGEQQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356661 | |
Record name | 4-(4-iodophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Iodophenyl)-1,3-thiazol-2-amine | |
CAS RN |
31699-14-6 | |
Record name | 4-(4-iodophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 31699-14-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.